The Synthesis of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid: A Technical Guide
The Synthesis of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 3,5-Diamino-6-chloropyrazine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. This document details the experimental protocols, presents quantitative data, and illustrates the synthetic route through a clear diagram.
Core Synthesis Pathway
The primary route for synthesizing 3,5-Diamino-6-chloropyrazine-2-carboxylic acid involves the hydrolysis of its methyl ester, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. This precursor is a crucial intermediate in the synthesis of compounds like Amiloride, a potassium-sparing diuretic.[1] The synthesis of the methyl ester itself is a key step, often starting from 3-aminopyrazine-2-carboxylic acid derivatives.
The overall synthesis can be conceptualized as a multi-step process, which is outlined in the workflow diagram below.
Caption: Synthesis pathway of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
A common precursor for the target molecule is its methyl ester. While various methods exist for its synthesis, a representative chlorination and amination sequence is described in the literature.
Example Protocol for a related chlorination:
A mixture of 28.6 g (0.125 mol) of 3-amino-6-phenyl-pyrazine-carboxylic acid methyl ester and 90 ml of sulfuryl chloride is stirred at room temperature for 2 hours. The excess sulfuryl chloride is then distilled off in vacuo. The residue is suspended in water, and the mixture is neutralized by adding sodium bicarbonate solution. The insoluble product formed is filtered off and recrystallized from acetic acid to yield 3-amino-5-chloro-6-phenyl-pyrazine-carboxylic acid methyl ester.[2]
Note: The direct synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate would involve subsequent amination steps, which are alluded to in various patents but for which a detailed public protocol is less common.
Step 2: Hydrolysis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
A green and efficient method for the hydrolysis of the methyl ester to the desired carboxylic acid has been reported.[3]
Protocol:
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In a 2 L round-bottomed flask equipped with a mechanical stirrer and a thermometer, place 24.24 g (1.01 mol) of lithium hydroxide and 1 L of water.
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Add Methyl 5-chloropyrazine-2-carboxylic acid ester (a related compound, demonstrating the methodology) (172.5 g, 1.0 mol) in portions over 1.5 hours while maintaining the reaction temperature.[3]
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The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
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Upon completion, the reaction mixture is worked up to isolate the carboxylic acid product.
This hydrolysis method is noted for its environmental advantages, as it avoids the use of organic solvents in the reaction and separation steps.[3]
Quantitative Data
The following table summarizes key quantitative data for the compounds involved in the synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C₆H₇ClN₄O₂ | 202.60 | 151-155 | [4][5] |
| 3-Amino-5-chloro-6-phenyl-pyrazine-carboxylic acid methyl ester | C₁₂H₁₀ClN₃O₂ | 275.68 | 184-190 | [2] |
| 5-Chloropyrazine-2-carboxylic Acid | C₅H₃ClN₂O₂ | 158.54 | - | [3] |
Note: The melting point for 3,5-Diamino-6-chloropyrazine-2-carboxylic acid is not explicitly stated in the provided search results.
Logical Workflow for Synthesis
The synthesis of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid follows a logical progression from a more complex ester to the final acid via hydrolysis. The synthesis of the precursor ester itself involves key organic reactions such as chlorination and amination.
Caption: Logical workflow of the synthesis process.
This technical guide provides a foundational understanding of the synthesis of 3,5-Diamino-6-chloropyrazine-2-carboxylic acid based on publicly available information. Researchers are encouraged to consult the cited patents and articles for more detailed information and to adapt the protocols to their specific laboratory conditions.
References
- 1. Synthesis and biological activity of 3-amino-5-(3,5-diamino-6-chloropyrazin-2-yl)-1,2,4-oxadiazole: an amiloride prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4196292A - 6-Substituted amiloride derivatives - Google Patents [patents.google.com]
